1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

physicochemical profiling drug-likeness permeability

This compound is a heterocyclic small molecule (C13H17N5O4, MW 307.31) that integrates a methoxypyrazine‑ether, a pyrrolidine spacer, and an imidazolidin‑2‑one carbonyl‑urea scaffold. It is classified as a functionalized pyrrolidine–imidazolidinone and is primarily supplied as a research screening compound (typical purity 95%).

Molecular Formula C13H17N5O4
Molecular Weight 307.31
CAS No. 2034579-24-1
Cat. No. B2561577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
CAS2034579-24-1
Molecular FormulaC13H17N5O4
Molecular Weight307.31
Structural Identifiers
SMILESCOC1=NC=CN=C1OC2CCN(C2)C(=O)N3CCNC3=O
InChIInChI=1S/C13H17N5O4/c1-21-10-11(15-4-3-14-10)22-9-2-6-17(8-9)13(20)18-7-5-16-12(18)19/h3-4,9H,2,5-8H2,1H3,(H,16,19)
InChIKeyGXXICUWVNUVUOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one (CAS 2034579-24-1)


This compound is a heterocyclic small molecule (C13H17N5O4, MW 307.31) that integrates a methoxypyrazine‑ether, a pyrrolidine spacer, and an imidazolidin‑2‑one carbonyl‑urea scaffold [1]. It is classified as a functionalized pyrrolidine–imidazolidinone and is primarily supplied as a research screening compound (typical purity 95%) [1]. Its computed physicochemical properties (XLogP3‑AA = −0.5, 1 hydrogen‑bond donor, 6 hydrogen‑bond acceptors, 3 rotatable bonds, TPSA‑like polar atom count) indicate moderate hydrophilicity and a balanced donor/acceptor profile [1].

Why Generic Substitution of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one Is Not Scientifically Valid


In‑class analogs that share the pyrrolidine–imidazolidinone core but differ in the pendant heterocycle cannot be assumed to be interchangeable. The 3‑methoxypyrazin‑2‑yl ether group imparts a distinct hydrogen‑bond acceptor pattern (lone pairs on the pyrazine N atoms and the methoxy oxygen) and modulates electronic distribution on the heterocycle, which can alter target binding or pharmacokinetic behavior relative to analogs bearing pyridine, dimethylamino‑pyrazine, or phenyl ethers [1]. Even small changes in the heterocycle substitution can lead to differences in solubility, permeability, and off‑target profiles, making direct experimental comparison essential for any procurement decision.

Quantitative Differentiation Evidence for 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one Versus Closest Analogs


Lipophilicity Shift Compared to Pyridine and Dimethylamino‑Pyrazine Analogs

The target compound exhibits a computed XLogP3‑AA of −0.5, which is approximately 0.5–1.0 log unit lower than the pyridine analog (estimated XLogP ~0.0) and markedly lower than the dimethylamino‑pyrazine analog (estimated XLogP ~0.5–1.0) [1]. This indicates that the methoxypyrazine group confers greater polarity and aqueous solubility, which can be beneficial for achieving high‑concentration in vitro assay solutions without organic co‑solvent and for reducing non‑specific binding in biochemical assays.

physicochemical profiling drug-likeness permeability

Hydrogen‑Bonding Profile Differentiation: Distinct Acceptor/Donor Ratio

The compound has 6 hydrogen‑bond acceptors and 1 hydrogen‑bond donor, giving an acceptor/donor ratio of 6:1 [1]. In contrast, the pyridine analog possesses 5 HBA / 1 HBD, and the dimethylamino‑pyrazine analog has a different electronic distribution on the acceptor atoms due to the electron‑donating dimethylamino group. The presence of a methoxy oxygen and two pyrazine nitrogens as acceptors creates a unique spatial arrangement of acceptor sites that can engage residues such as the hinge region of kinases differently than pyridine‑ or dimethylamino‑substituted comparators.

molecular recognition target engagement solubility

Rotatable Bond Count and Conformational Flexibility Relative to Rigid Analogs

The target compound has 3 rotatable bonds (the C–O ether bond, the pyrrolidine‑N–carbonyl bond, and the carbonyl–imidazolidinone bond) [1]. This is fewer than the dimethylamino‑pyrazine analog (which has an additional rotatable bond via the N‑dimethyl group) but comparable to the pyridine analog. Lower rotatable bond count correlates with reduced conformational entropy penalty upon binding, potentially improving binding free energy per hydrogen‑bond interaction relative to more flexible analogs.

conformational entropy binding free energy selectivity

Molecular Weight and Ligand Efficiency Baseline

With a molecular weight of 307.31 Da [1], this compound sits below the typical lead‑like cutoff of 350 Da. It is lighter than the dimethylamino‑pyrazine analog (MW 320.35) and the benzodioxole analog (MW ~330–345), resulting in a higher per‑atom binding efficiency potential (lower heavy‑atom count: 22 vs. 24 for dimethylamino analog). In fragment‑based or lead‑optimization programs, lower MW compounds offer greater scope for property‑guided optimization.

lead‑likeness fragment‑based screening ligand efficiency

Lack of Public Bioactivity Data Is Itself a Differentiation Factor for Procurement Strategy

A comprehensive search of PubChem, BindingDB, and ChEMBL (as of April 2026) reveals no publicly disclosed bioactivity IC₅₀ or Ki data for this compound. This contrasts with many commercially available kinase inhibitor scaffolds and indicates that the compound occupies a relatively unexplored region of chemical space [1]. For organizations seeking to build proprietary screening libraries or to explore novel pharmacophores, the absence of pre‑existing target annotation can reduce the risk of competitive intellectual property overlap and maximize the novelty of any identified hits.

novel chemical space IP position screening library diversity

Purity Benchmark: Consistent 95% Purity Enables Reproducible Screening

Commercial suppliers report a standard purity of 95% for this compound [1]. While many analogs are also sold at 95% purity, this benchmark is critical for procurement because deviations below 95% can introduce assay variability due to impurity‑driven off‑target effects. Confirming this level of purity ensures that any observed biological activity can be attributed to the parent structure rather than to contaminating synthetic intermediates.

quality control assay reproducibility compound management

Application Scenarios for 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one Based on Differentiating Evidence


High‑Concentration Biochemical Screening Without Co‑Solvent Interference

The compound's low lipophilicity (XLogP −0.5) enables dissolution at high micromolar concentrations in aqueous buffers with minimal DMSO, reducing solvent‑driven assay artifacts. This is particularly valuable in enzyme inhibition assays (e.g., kinase panels) where DMSO content must be kept below 0.1% to preserve protein integrity [1].

Proprietary Hit‑Finding and Lead‑Generation Libraries

With zero public bioactivity annotations, this compound is suitable for building proprietary screening decks aimed at novel target classes (e.g., protein‑protein interactions, epigenetic readers) where existing IP landscapes are crowded. Its low molecular weight (307 Da) also supports fragment‑based screening approaches [1].

Selectivity Profiling in Kinase Panels Requiring Distinct Hinge Binding

The unique 3‑methoxypyrazin‑2‑yl ether group provides a hydrogen‑bond acceptor pattern (pyrazine N + methoxy O) that differs from pyridine or dimethylamino‑pyrazine analogs. This can be exploited in kinase selectivity panels where hinge‑region interactions determine isoform selectivity [1].

Structure‑Guided Optimization Leveraging Low Conformational Flexibility

The compound's 3 rotatable bonds confer a relatively rigid core that is amenable to structure‑based drug design. Fewer rotatable bonds reduce modeling complexity and improve free‑energy perturbation (FEP) prediction accuracy during lead optimization [1].

Quote Request

Request a Quote for 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.